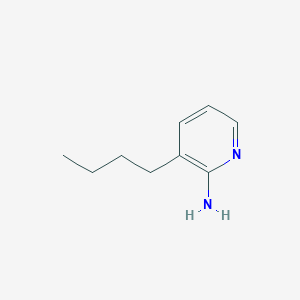

3-Butylpyridin-2-amine

描述

Structure

3D Structure

属性

分子式 |

C9H14N2 |

|---|---|

分子量 |

150.22 g/mol |

IUPAC 名称 |

3-butylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-2-3-5-8-6-4-7-11-9(8)10/h4,6-7H,2-3,5H2,1H3,(H2,10,11) |

InChI 键 |

TUQWHXBPLNZJJY-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=C(N=CC=C1)N |

产品来源 |

United States |

Synthetic Methodologies for 3 Butylpyridin 2 Amine and Advanced Derivatives

Direct Functionalization and Amination of Pyridine (B92270) Systems for 3-Butylpyridin-2-amine Synthesis

This approach begins with a pre-formed pyridine or 3-butylpyridine (B1328907) ring and introduces the amino group at the C2 position through various chemical transformations.

Regioselective Amination Strategies on Pyridine Scaffolds

Achieving regioselective amination, particularly at the C2 position adjacent to a C3 substituent, is a critical challenge in pyridine chemistry. Several strategies have been developed to control the position of the incoming amino group.

One of the most classic methods is the Chichibabin reaction , which involves the direct amination of a pyridine ring using sodium amide (NaNH₂). gauthmath.com For 3-alkylpyridines, this reaction is known to produce a mixture of isomers, predominantly the 2-amino-3-alkylpyridine and the 2-amino-5-alkylpyridine. google.comjustia.com The reaction with 3-n-butylpyridine, for instance, has been documented to yield the desired 2-amino-3-butylpyridine as the major product. google.comjustia.comgoogleapis.com The regioselectivity can be influenced by reaction conditions, but the 2-position is generally favored in 3-alkylpyridines. iust.ac.ir A modified Chichibabin reaction using a sodium hydride-iodide composite has also been reported to aminate pyridines under milder conditions. ntu.edu.sg

Another powerful strategy involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring for nucleophilic substitution, primarily at the C2 and C4 positions. wikipedia.orgorganic-chemistry.org 3-Butylpyridine can be oxidized to 3-butylpyridine N-oxide. This intermediate can then undergo amination. A one-pot method for converting pyridine N-oxides to 2-aminopyridines using Ts₂O-t-BuNH₂ followed by deprotection has been shown to proceed with high yield and excellent regioselectivity for the 2-position. nih.gov This approach avoids the harsh conditions of the traditional Chichibabin reaction and offers compatibility with a range of functional groups. nih.gov

Table 1: Comparison of Direct Amination Strategies

| Method | Reagents | Key Features | Typical Substrate | Citations |

|---|---|---|---|---|

| Chichibabin Reaction | Pyridine, Sodium Amide (NaNH₂) | Classic direct amination; can produce isomeric mixtures; favors C2 amination for 3-alkylpyridines. | 3-Alkylpyridines | google.com, googleapis.com, justia.com, gauthmath.com |

| N-Oxide Amination | Pyridine N-Oxide, Ts₂O, t-BuNH₂, TFA | Mild conditions; high regioselectivity for C2 position; good functional group tolerance. | Pyridine N-Oxides | nih.gov |

| NaH-Iodide Composite | Pyridine, n-Butylamine, NaH, LiI | Milder version of Chichibabin; avoids sodium amide. | Pyridines | ntu.edu.sg |

Cross-Coupling Approaches for C-N Bond Formation in Pyridin-2-amines

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple an amine with an aryl halide. nih.govwikipedia.org To synthesize this compound via this method, a suitable precursor such as 2-chloro-3-butylpyridine or 2-bromo-3-butylpyridine (B13117899) would be required.

The reaction typically involves a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., XPhos, BINAP, or DDPF), and a base like sodium tert-butoxide (NaOt-Bu). wikipedia.org The choice of ligand is crucial for the reaction's efficiency and substrate scope. researchgate.netrsc.org This method is highly versatile and tolerant of many functional groups, making it a powerful tool for synthesizing complex aminopyridines. researchgate.netresearchgate.net For example, palladium complexes with sterically hindered phosphine ligands have proven effective for the amination of various aryl chlorides and bromides, including chloropyridines. researchgate.net

Table 2: Key Components in Buchwald-Hartwig Amination for Pyridine Synthesis

| Component | Examples | Role in Reaction | Citations |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination cycle. | , nih.gov |

| Phosphine Ligand | XPhos, BINAP, (o-biphenyl)PCy₂ | Stabilizes the palladium center and promotes key reaction steps. | , researchgate.net, wikipedia.org |

| Base | Sodium tert-butoxide (NaOt-Bu), Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. | |

| Substrate | 2-Halo-3-butylpyridine | The electrophilic partner in the coupling reaction. | nih.gov, researchgate.net |

Reductive Pathways to this compound and Analogs

Reductive methods offer an alternative route starting from a pyridine ring bearing a nitrogen-containing functional group at the C2 position that can be reduced to an amine. A common precursor for this strategy is a nitropyridine. The synthesis of 2-nitro-3-butylpyridine, followed by its reduction, would yield the target compound. The reduction of aromatic nitro groups to primary amines is a well-established transformation, commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). wordpress.comsci-hub.se

Another pathway is reductive amination , which converts a carbonyl group into an amine. wikipedia.org This would involve the synthesis of 3-butylpyridin-2-one, its reaction with an amine source like ammonia (B1221849) to form an imine intermediate, followed by in-situ reduction. masterorganicchemistry.comd-nb.info Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination provides a more reliable alternative for creating substituted amines. masterorganicchemistry.com

Construction of the this compound Core via Cycloaddition and Condensation Reactions

This synthetic strategy involves building the pyridine ring from simpler, acyclic precursors. These methods are powerful for creating highly substituted pyridines by embedding the desired functional groups into the starting materials before ring formation.

Heterocyclic Ring Formation Strategies Incorporating Butyl and Amine Moieties

Ring-forming reactions, particularly cycloadditions and condensations, are fundamental to heterocyclic chemistry. The Bohlmann-Rahtz pyridine synthesis is a two-step process that generates substituted pyridines from an enamine and an ethynylketone. wikipedia.org The reaction proceeds through an aminodiene intermediate which then undergoes cyclodehydration. jk-sci.comorganic-chemistry.org To generate this compound, precursors would need to be selected to place the butyl group at the C3 position and an amino group (or a precursor) at the C2 position. Modifications of this reaction, such as using acid catalysis, can lower the high temperatures often required for the final cyclization step. organic-chemistry.orgresearchgate.net

The Guareschi-Thorpe reaction is another classic method that typically produces 2-pyridone derivatives from the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. wikipedia.orgatlanchimpharma.comquimicaorganica.org While this yields a pyridone, further chemical modification could potentially convert the C2-oxo group to an amine.

Multi-component Reaction Pathways to Substituted Pyridines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com This approach offers significant advantages in terms of atom economy and operational simplicity.

Several MCRs can be adapted for the synthesis of substituted 2-aminopyridines. For instance, a three-component reaction involving enaminones, malononitrile, and a primary amine can yield highly functionalized 2-aminopyridines. researchgate.net To target this compound, one could envision using an enaminone precursor that already contains the butyl group. Another MCR approach is the Gröbcke-Blackburn-Bienaymé reaction, which uses aldehydes, isonitriles, and an aminoazine like 2-aminopyridine (B139424) to build fused heterocyclic systems. tcichemicals.com While not directly yielding the target, it showcases the power of MCRs in constructing complex pyridine-containing structures from simple building blocks. researchgate.net

Post-Synthetic Modification and Derivatization of this compound Precursors

The inherent reactivity of the 2-aminopyridine scaffold allows for a variety of post-synthetic modifications, enabling the generation of a diverse array of derivatives from a common this compound precursor. These transformations can be selectively targeted to the exocyclic amine, the butyl side chain, or the pyridine ring itself.

The exocyclic amine of this compound serves as a primary site for nucleophilic attack, readily undergoing alkylation and acylation reactions. These modifications are fundamental in building more complex molecular architectures and modulating the electronic and steric properties of the parent molecule.

Alkylation: The selective monoalkylation of primary amines like this compound can be challenging due to the potential for over-alkylation, yielding tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgtcichemicals.com To achieve controlled monoalkylation, indirect methods are often employed. One common strategy involves the use of a protecting group, such as a nitrobenzenesulfonyl (Ns) group. tcichemicals.com The primary amine is first reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This intermediate can then be alkylated under Mitsunobu conditions or with an alkyl halide. tcichemicals.com The Ns-group activates the nitrogen for alkylation and can be subsequently removed under mild conditions to yield the secondary amine. tcichemicals.com

Acylation: Acylation of the amine nitrogen is generally more straightforward than alkylation. The reaction of this compound with acid chlorides or anhydrides proceeds rapidly, often at room temperature, to furnish the corresponding amides in high yields. libretexts.org The presence of a non-nucleophilic base like pyridine is often used to neutralize the acid byproduct formed during the reaction. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents over-acylation. libretexts.org

| Reaction Type | Reagent | Conditions | Product | Notes |

| Alkylation | R-X (Alkyl Halide) | Base, Solvent | N-Alkyl-3-butylpyridin-2-amine | Can lead to mixtures of mono- and di-alkylated products. |

| Acylation | RCOCl (Acid Chloride) | Pyridine, CH2Cl2 | N-Acyl-3-butylpyridin-2-amine | Generally high yielding and selective for mono-acylation. |

The n-butyl group at the 3-position of the pyridine ring, while generally less reactive than the amine functionality, can be functionalized, particularly at the benzylic-like position (the carbon adjacent to the pyridine ring). Lithiation of the side-chain can be achieved using strong bases like tert-butyllithium (B1211817) (t-BuLi), especially when directed by a suitable group on the side chain itself. researchgate.net For instance, N-(pyridin-2-ylmethyl)pivalamide derivatives can be lithiated at the methylene (B1212753) group of the side chain. researchgate.net This lithiated intermediate can then react with various electrophiles to introduce new functional groups. researchgate.net

Another approach involves the synthesis of precursors where the side chain already contains a functional group. For example, a β-ketoenamide can be used as a versatile intermediate to synthesize highly functionalized pyridine derivatives. beilstein-journals.org

| Method | Reagents | Intermediate | Functionalization |

| Side-Chain Lithiation | t-BuLi, THF, -78 °C | Dilithiated species | Reaction with electrophiles (e.g., aldehydes, ketones) |

| Precursor Synthesis | β-Ketoenamides | Pyridin-4-ols | Further substitution via Pd-catalyzed reactions |

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqgcwgandhinagar.comwikipedia.org The presence of the amino group at the 2-position and the butyl group at the 3-position influences the regioselectivity of these reactions. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C3 and C5).

Halogenation: The bromination of 2-aminopyridines can be achieved with high regioselectivity. For instance, using 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as an oxidant selectively brominates the C-5 position of 2-aminopyridine derivatives. researchgate.net This method is considered environmentally friendly. researchgate.net

Nitration: Direct nitration of pyridines is often difficult and requires harsh conditions. wikipedia.orgntnu.no However, the activating amino group facilitates this reaction. A method for the nitration of pyridines involves reaction with dinitrogen pentoxide followed by treatment with sodium bisulfite, which can lead to 3-nitropyridine (B142982) derivatives. ntnu.no For 2-aminopyridines, nitration can be directed to the C3-position by using an N-sulfonyl directing group. researchgate.net

| Reaction | Reagents | Position of Substitution | Product |

| Bromination | 1-Butylpyridinium bromide, H2O2 | C-5 | 5-Bromo-3-butylpyridin-2-amine |

| Nitration | Dinitrogen pentoxide, then NaHSO3 | C-3 or C-5 | Nitro-3-butylpyridin-2-amine |

Catalytic Approaches in the Synthesis of this compound Structures

Catalytic methods offer efficient and atom-economical routes to aminopyridine structures, often allowing for the construction of the heterocyclic core in a single step from readily available starting materials.

Transition metal catalysis has become a powerful tool for the synthesis of substituted pyridines. rsc.orgresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to construct C-C and C-N bonds. For example, Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes can produce N-(2-pyridyl)indole frameworks. rsc.org While not a direct synthesis of this compound, this demonstrates the utility of palladium in modifying aminopyridine precursors.

Rhodium-Catalyzed Reactions: Rhodium catalysts, such as [RhCp*Cl2]2, can catalyze the oxidative coupling of N-aryl-2-aminopyridines with alkynes and alkenes. rsc.orgresearchgate.net These reactions can lead to the formation of fused heterocyclic systems.

Copper-Catalyzed Reactions: Copper catalysts are often used in amination reactions and multicomponent reactions. For instance, copper(I) iodide (CuI) can catalyze the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. organic-chemistry.orgnih.gov This highlights the ability of copper to facilitate C-N bond formation in the synthesis of related heterocyclic structures.

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| Pd(MeCN)2Cl2 / CuCl2 | Annulation | N-Aryl-2-aminopyridines, Alkynes | N-(2-Pyridyl)indoles |

| [RhCp*Cl2]2 / Cu(OAc)2 | Oxidative Coupling | N-Aryl-2-aminopyridines, Alkynes/Alkenes | N-(2-Pyridyl)indoles/quinolones |

| CuI | Aerobic Oxidative Coupling | 2-Aminopyridines, Ketones | Imidazo[1,2-a]pyridines |

Organocatalysis provides a metal-free alternative for the synthesis of heterocyclic compounds. These methods often rely on the activation of substrates by small organic molecules. Enantioselective organocatalytic strategies have been developed for the synthesis of optically active heteroaromatic compounds, including those derived from 2-aminopyridines. rsc.org For example, one-pot [3+2]-annulation reaction cascades using 2-aminopyridines as 1,3-dinucleophilic reagents can lead to the formation of optically active imidazo[1,2-a]pyridines. rsc.org While a direct organocatalytic synthesis of this compound is not explicitly detailed, these methods showcase the potential for asymmetric synthesis of related structures. Furthermore, cooperative catalytic systems, such as 2-aminopyridine-BH3, have been used for the chemoselective C3-methylation of indoles, demonstrating the role of aminopyridines in organocatalytic transformations. nih.gov

Mechanistic Understanding and Reactivity Profiling of 3 Butylpyridin 2 Amine

Fundamental Reactivity of the Pyridin-2-amine Moiety

The reactivity of 3-Butylpyridin-2-amine is governed by the interplay of the pyridine (B92270) ring and the exocyclic amino group. The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to nucleophilic attack, while the amino group introduces a nucleophilic and basic center. google.com The butyl group at the 3-position, being an electron-donating alkyl group, modulates the electronic properties and, consequently, the reactivity of both the ring and the amino substituent. masterorganicchemistry.com

The exocyclic amino group in this compound possesses significant nucleophilic character due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions where it attacks electrophilic centers. The nucleophilicity of the amino group in 2-aminopyridine (B139424) derivatives is well-established and utilized in the synthesis of various heterocyclic systems, such as imidazo[1,2-a]pyridines. nih.gov In these transformations, the amino group acts as the initial nucleophile, attacking an electrophilic carbon, which is often followed by an intramolecular cyclization involving the pyridine nitrogen. nih.gov

The presence of the butyl group at the 3-position enhances the nucleophilicity of the 2-amino group. As an electron-donating group, the butyl substituent increases the electron density on the pyridine ring, which in turn is relayed to the exocyclic amino group, making its lone pair more available for nucleophilic attack compared to unsubstituted 2-aminopyridine. masterorganicchemistry.com This increased reactivity is a general trend observed for amines, where electron-donating substituents augment nucleophilicity. masterorganicchemistry.com Consequently, this compound is expected to be a more potent nucleophile than 2-aminopyridine in reactions such as acylation, alkylation, and condensation with carbonyl compounds. scielo.org.mx

The this compound molecule features two primary basic centers: the endocyclic pyridine nitrogen (sp² hybridized) and the exocyclic amino nitrogen (sp² hybridized). A critical aspect of its reactivity is determining the site of protonation in acidic media. For 2-aminopyridine and its derivatives, protonation occurs preferentially at the endocyclic (ring) nitrogen atom. nih.gov This preference is because the resulting pyridinium (B92312) cation allows for resonance stabilization of the positive charge without disrupting the aromatic system as severely as protonation of the exocyclic amino group would. Protonation of the amino group would lead to a localized charge and loss of the stabilizing resonance interaction between the amino lone pair and the pyridine ring. nih.govpressbooks.pub

The 3-butyl group influences this equilibrium. By acting as an electron-donating group, it increases the electron density within the pyridine ring, thereby increasing the basicity of the endocyclic nitrogen. libretexts.org This makes the ring nitrogen an even more favorable site for protonation. The pKa of the conjugate acid of an amine is a direct measure of its basicity; a higher pKa indicates a stronger base. pressbooks.pub The introduction of alkyl groups generally increases the pKa of pyridinium ions.

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.23 google.com |

| 2-Aminopyridine | 6.86 |

| 2,6-Dimethylpyridine | 6.70 libretexts.org |

| 4-Dimethylaminopyridine | 9.70 libretexts.org |

| Triethylamine | 10.75 libretexts.org |

This table illustrates the effect of substituents on the basicity of pyridine derivatives. Electron-donating groups generally increase the pKa.

The lone pair of electrons on the endocyclic nitrogen of this compound makes it a target for electrophiles. gcwgandhinagar.com This reactivity is characteristic of tertiary amines and pyridine itself, leading to the formation of N-alkylated or N-acylated pyridinium salts. gcwgandhinagar.com The reaction of pyridine with electrophiles like alkyl halides readily yields quaternary pyridinium salts. gcwgandhinagar.com

In this compound, the electron-donating effect of the butyl group enhances the nucleophilicity of the ring nitrogen, making it more reactive towards electrophiles than unsubstituted pyridine. gcwgandhinagar.com Another important electrophilic attack at the nitrogen is N-oxidation. Pyridine can be oxidized by reagents like hydrogen peroxide or m-CPBA to form pyridine N-oxide. chemtube3d.com This transformation converts the nitrogen into a dipolar N-oxide group, which significantly alters the ring's reactivity, often activating the C2 and C4 positions for both nucleophilic and electrophilic substitution. chemtube3d.comacs.orgscripps.edu Given the increased nucleophilicity of its ring nitrogen, this compound would be expected to undergo N-oxidation readily.

Reaction Pathways and Kinetic Investigations

Understanding the reaction pathways of this compound requires an analysis of the intermediates formed during its transformations and the kinetic factors that govern the rates of these reactions.

The types of intermediates formed in reactions involving this compound depend on the nature of the reaction.

Nucleophilic Aromatic Substitution (SNAr): In reactions where a nucleophile attacks the pyridine ring, such as in the Chichibabin reaction used to synthesize 2-aminopyridines, the key intermediate is an anionic σ-adduct, commonly known as a Meisenheimer complex. wikipedia.org In this intermediate, the aromaticity of the pyridine ring is temporarily broken. wikipedia.org The negative charge is delocalized within the ring and is particularly stabilized when it can be placed on the electronegative ring nitrogen, which occurs with attack at the C2 or C4 positions. stackexchange.com

Electrophilic Aromatic Substitution: While difficult, electrophilic substitution on the pyridine ring proceeds through a positively charged σ-complex, or arenium ion. ntnu.no The attack of an electrophile on a ring carbon atom disrupts the aromatic sextet, and the resulting positive charge is delocalized across the remaining atoms. The stability of this intermediate dictates the regioselectivity of the reaction. sapub.org

Reactions involving the Amino Group: When the 2-amino group acts as a nucleophile, such as in reactions with carbonyls or in cyclization reactions, the intermediates are different. For example, reaction with an aldehyde can form an enamine intermediate, which may then undergo further reactions like cyclization. nih.gov In transition-metal-catalyzed C-H activation reactions, organometallic complexes, such as palladacycle or rhodacycle intermediates, are formed where the pyridine nitrogen acts as a directing group to facilitate C-H bond cleavage on an attached aryl group. rsc.org

Direct kinetic studies on this compound are not widely reported; however, the rate-determining steps (RDS) can be inferred from studies on analogous systems.

Nucleophilic Aromatic Substitution (SNAr): For most SNAr reactions, the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex is the slow, rate-determining step. wikipedia.orgmasterorganicchemistry.com This is because this step involves a high activation energy associated with the loss of aromaticity. masterorganicchemistry.com The subsequent step, the expulsion of the leaving group to restore aromaticity, is typically fast. wikipedia.org However, the nature of the nucleophile, leaving group, and solvent can alter the RDS. In some cases, particularly with pyridinium substrates, the deprotonation of the addition intermediate can become rate-limiting. nih.gov The electron-donating 3-butyl group would slightly decrease the rate of SNAr on the ring by destabilizing the negatively charged Meisenheimer complex.

Transition Metal-Catalyzed Reactions: In many chelation-assisted C-H activation reactions involving N-aryl-2-aminopyridines, kinetic isotope effect (KIE) studies have shown that the C-H bond cleavage step is often involved in the rate-determining step of the catalytic cycle. rsc.org

| Reaction Type | Key Intermediate | Typical Rate-Determining Step (RDS) |

|---|---|---|

| Nucleophilic Aromatic Substitution (on ring) | Meisenheimer Complex (σ-adduct) wikipedia.org | Formation of the Meisenheimer complex wikipedia.orgmasterorganicchemistry.com |

| Electrophilic Aromatic Substitution (on ring) | Arenium Ion (σ-complex) sapub.org | Formation of the arenium ion ntnu.no |

| N-Oxidation | N/A | Attack of oxygen on pyridine nitrogen |

| Chelation-Assisted C-H Activation | Cyclometalated Complex (e.g., Palladacycle) rsc.org | C-H bond cleavage rsc.org |

This table summarizes key reaction pathways, their characteristic intermediates, and their generally accepted rate-determining steps.

Mechanistic Elucidation of Alkylation, Acylation, and Condensation Reactions

The reactivity of this compound in alkylation, acylation, and condensation reactions is governed by the nucleophilic character of the exocyclic amino group and the pyridine ring nitrogen, as well as the potential for C-H activation at specific positions. The mechanisms of these transformations often involve transition-metal catalysis or activation via derivatization.

Alkylation Reactions: N-alkylation of 2-aminopyridines can proceed through several pathways. One common method is reductive amination, which involves the reaction with a carboxylic acid in the presence of a reducing agent like sodium borohydride (B1222165), affording the corresponding N-alkylaminopyridine under mild conditions. researchgate.net Another approach is the Chichibabin amination, where a composite reagent of sodium hydride and an iodide salt (e.g., LiI) can facilitate the C2-amination of pyridines with primary alkylamines. ntu.edu.sg This method highlights the reactivity of the pyridine ring itself. For N-aryl-2-aminopyridines, rhodium-catalyzed cross-coupling with diazo compounds provides an efficient route to alkylated products. rsc.org

Acylation Reactions: Acylation of this compound typically occurs at the exocyclic amino group to form amides. Transition-metal catalysis, particularly with palladium, can facilitate the acylation of N-aryl-2-aminopyridines. For instance, a three-component system using PdCl2, CO gas, and DMF (as a methyl source) can achieve acylation. rsc.org A metal-free alternative involves the reaction of 2-aminopyridines with α-bromoketones, which, under the promotion of I2 and tert-butyl hydroperoxide (TBHP), can lead to N-(pyridin-2-yl)amides through a C-C bond cleavage mechanism. rsc.org

Condensation Reactions: Condensation reactions involving 2-aminopyridines often lead to the formation of fused heterocyclic systems. A notable example is the Rh(III)-catalyzed three-component reaction between a 2-aminopyridine, an aldehyde, and a diazo ester. nih.gov The proposed mechanism involves the in situ formation of an imine from the 2-aminopyridine and the aldehyde. This intermediate then undergoes a Rh(III)-catalyzed imidoyl C–H activation to form a rhodacycle intermediate, which subsequently couples with the diazo ester to construct the pyrido[1,2-a]pyrimidin-4-one scaffold. nih.gov Studies on various substituted 2-aminopyridines, including those with alkyl groups at the 3-position, have shown them to be effective partners in these cyclization reactions. rsc.orgnih.gov

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Product Type | Reference |

| Alkylation | Sodium Borohydride / Carboxylic Acid | Reductive amination | N-Alkylaminopyridine | researchgate.net |

| Acylation | PdCl2 / CO / DMF | Palladium-catalyzed carbonylation | N-Acylaminopyridine | rsc.org |

| Condensation | [RhCp*Cl2]2 / AgOAc | Imine formation followed by C-H activation | Pyrido[1,2-a]pyrimidin-4-one | nih.gov |

| Amide Formation | I2 / TBHP | C-C bond cleavage of α-bromoketone | N-(Pyridin-2-yl)amide | rsc.org |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Directed Functionalization at Specific Pyridine Positions

The regiochemical outcome of reactions involving this compound is dictated by the interplay of the directing effects of the amino group, the pyridine nitrogen, and the butyl substituent. The lone pair on the exocyclic amino group can direct electrophilic attack, while the pyridine nitrogen itself is a site of nucleophilicity and can act as a directing group in metal-catalyzed reactions. rsc.org

In transition metal-catalyzed C-H functionalization, the pyridine nitrogen is a powerful directing group, typically favoring functionalization at the C6 position. For instance, in the Chichibabin amination of 3-substituted pyridines, amination occurs regioselectively at the less sterically hindered C6 position. ntu.edu.sg Similarly, in the regiodivergent alkylation of 3-substituted pyridines, functionalization can be directed to the C2 or C6 position, often favoring the less hindered site. acs.org

The amino group at the C2 position, particularly when acylated, can direct functionalization to the C3 position. However, since this position is already occupied by the butyl group, reactions may be directed elsewhere. Rhodium-catalyzed olefination of N-(pyridin-2-yl)pivalamide has been shown to direct alkenylation to the C3 position. nih.gov For 2-aminopyridines, functionalization can also be directed to the C5 position. For example, Rh(III)-catalyzed olefination of 2-aminopyridines with acrylates can yield C5-alkenylated products. nih.gov The formation of fused heterocycles, such as imidazo[1,2-a]pyridines, inherently involves the functionalization of the N1 and C2 positions of the 2-aminopyridine starting material. rsc.org

| Reaction | Directing Group | Favored Position of Functionalization | Example Reaction | Reference |

| C-H Amination | Pyridine Nitrogen | C6 (less hindered) | Chichibabin Reaction | ntu.edu.sg |

| C-H Alkylation | Pyridine Nitrogen | C6 (less hindered) | Alkyllithium-mediated alkylation | acs.org |

| C-H Olefination | Acylated Amino Group | C5 | Rh(III)-catalyzed olefination | nih.gov |

| Cyclization | Amino Group/Pyridine Nitrogen | N1, C2 | Imidazo[1,2-a]pyridine synthesis | rsc.org |

Influence of the Butyl Substituent on Reaction Outcomes

The n-butyl group at the C3 position significantly influences the reactivity and selectivity of this compound through both electronic and steric effects.

Electronic Effects: As an alkyl group, the butyl substituent is electron-donating via an inductive effect. This increases the electron density of the pyridine ring, making it more nucleophilic and potentially more reactive towards electrophiles compared to unsubstituted 2-aminopyridine. However, this effect is generally considered less dominant than the steric factors in controlling regioselectivity.

Steric Effects: The primary influence of the C3-butyl group is steric hindrance. This bulkiness impedes reactions at the adjacent C2-amino group and the C4 position of the pyridine ring. chemicalforums.com In reactions where multiple sites are available for attack, the butyl group will typically direct reagents to the less sterically encumbered positions. For example, in the amination of 3-substituted pyridines, functionalization is highly favored at the C6 position over the C2 position due to the steric hindrance imposed by the C3 substituent. ntu.edu.sg The steric hindrance of alkyl groups on a pyridine ring has been shown to influence basicity when reacting with bulky Lewis acids like BF3, where steric hindrance can override the inductive electron-donating effect. chegg.com This principle of steric hindrance from bulky alkyl groups, such as tert-butyl groups, is known to control stereoselectivity in various reactions by creating a biased environment for the approach of reagents. acs.orgresearchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves transformations of the pyridine ring, the amino group, or the butyl substituent.

Oxidation: Pyridine derivatives can be oxidized to form the corresponding pyridine N-oxides using common oxidizing agents like hydrogen peroxide or peracids. The butyl group itself can be a site for oxidation. The synthesis of drug fragments has utilized intermediates that are precursors to a tert-butyl group, which can be incorporated into molecules to study their subsequent CYP-mediated oxidative metabolism. nih.gov This suggests that the butyl group on this compound could be susceptible to metabolic oxidation, potentially forming hydroxylated derivatives. In some reactions, such as the one-pot tandem cyclization/bromination of α-bromoketones with 2-aminopyridines, tert-butyl hydroperoxide (TBHP) is used as an oxidant to facilitate the desired transformation, highlighting the stability of the core structure under specific oxidative conditions. rsc.org

Reduction: The pyridine ring of this compound can be reduced to the corresponding piperidine. A ruthenium-catalyzed dearomative functionalization has been demonstrated for various pyridine derivatives, including a 3-n-butyl substituted pyridine, which was converted to the corresponding hydroxymethylated piperidine. rsc.org This indicates that the pyridine ring can be fully saturated while retaining the butyl substituent. Another example of reduction involves copper complexes. A 3-butylpyridine (B1328907) ligand coordinated to copper(II) formate (B1220265) was shown to decompose upon heating, leading to the reduction of copper(II) to metallic copper, with the release of the pyridine ligand and CO2. rsc.org This highlights the role of the substituted pyridine in redox processes involving metals.

| Transformation | Reagent/Catalyst | Product Type | Key Finding | Reference |

| Oxidation | Peracids, H2O2 | Pyridine N-oxide | General oxidation pathway for pyridines. | |

| Oxidation | Cytochrome P-450 Enzymes | Hydroxylated butyl group | Putative metabolic pathway. | nih.gov |

| Reduction | Ru-catalyst / Paraformaldehyde | Hydroxymethylated piperidine | Dearomative functionalization of the pyridine ring is possible. | rsc.org |

| Reduction | Heat (in a Cu(II) complex) | Release of ligand, Cu(0) | The pyridine ligand facilitates the reduction of the metal center. | rsc.org |

Advanced Spectroscopic and Chromatographic Characterization of 3 Butylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Butylpyridin-2-amine. It provides precise information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure. Experimental data for this compound reveals key diagnostic signals. princeton.edu

A reported ¹H NMR spectrum in DMSO-d₆ shows signals for the three aromatic protons on the pyridine (B92270) ring at δ 7.86 (doublet, 1H), 7.28 (doublet, 1H), and 6.56 (multiplet, 1H). princeton.edu The amino group protons appear as a singlet at δ 5.74 (2H). princeton.edu The protons of the n-butyl group are observed as multiplets at δ 2.49, 1.59, and 1.44, with the terminal methyl group appearing as a triplet at δ 1.00. princeton.edu

Table 1: Experimental ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H6 (Pyridine) | 7.86 | Doublet |

| H4 (Pyridine) | 7.28 | Doublet |

| H5 (Pyridine) | 6.56 | Multiplet |

| -NH₂ | 5.74 | Singlet |

| -CH₂- (α to ring) | 2.49 | Multiplet |

| -CH₂- (β) | 1.59 | Multiplet |

| -CH₂- (γ) | 1.44 | Multiplet |

| -CH₃ | 1.00 | Triplet |

| Data sourced from a study on poly(p-pyridylvinylene)s. princeton.edu |

Advanced 1D and 2D NMR Experiments (e.g., COSY, HMQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H4, H5, and H6). It would also clearly map the couplings within the butyl chain, showing the connectivity from the α-methylene protons through the γ-methylene protons to the terminal methyl group. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons to their directly attached carbons (¹H-¹³C one-bond couplings). Each proton signal in the ¹H NMR spectrum would be linked to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of each carbon atom bearing a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the α-methylene protons of the butyl group to the C2, C3, and C4 carbons of the pyridine ring.

Correlations from the H4 proton to carbons C2, C3, C5, and C6.

Correlations from the amino protons (-NH₂) to carbons C2 and C3.

Isotopic Labeling Strategies in NMR Analysis

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), is a powerful method for simplifying complex NMR spectra or probing specific molecular interactions. Although more commonly applied to large biomolecules, it can be valuable for smaller molecules in specific research contexts.

For this compound, selective ¹⁵N labeling of the amino group would enable ¹H-¹⁵N HMBC experiments to definitively establish correlations between the amine protons and the pyridine ring carbons (C2 and C3). Direct detection of the ¹⁵N signal would also provide information about its electronic environment. Furthermore, ¹³C enrichment at specific positions in the butyl chain or pyridine ring could be used to follow reaction pathways or study intermolecular interactions in complex mixtures.

Vibrational Spectroscopy for Functional Group Probing (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, FT-IR and Raman spectra would be expected to show distinct bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the alkyl chain and the aromatic ring, and the C=C and C=N bonds within the pyridine ring.

N-H Stretching: The primary amine group (-NH₂) would typically exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations.

C-H Stretching: Aliphatic C-H stretching from the butyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be found just above 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring would show a series of characteristic absorption bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Pyridine Ring | C-H Stretch | 3010 - 3100 |

| Butyl Group | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 |

| Butyl Group | C-H Bend | 1375 - 1465 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation. For this compound (molecular weight 150.22 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 151.

Matrix-assisted laser desorption/ionization (MALDI) is generally reserved for much larger, non-volatile molecules such as proteins and polymers and is less commonly used for small molecules like aminopyridine derivatives.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the [M+H]⁺ ion (m/z 151) would be selected in the first stage of the mass spectrometer and then fragmented via collision-induced dissociation (CID).

Experimental mass spectrum data shows a molecular ion (M⁺) peak at m/z 150, along with fragment ions at m/z 135, 121, 107, and approximately 80. princeton.edu The fragmentation pathway can be inferred from these losses:

m/z 135: Corresponds to the loss of a methyl radical (•CH₃), likely from the end of the butyl chain after rearrangement.

m/z 121: Corresponds to the loss of an ethyl radical (•C₂H₅).

m/z 107: Corresponds to the loss of a propyl radical (•C₃H₇), a very common fragmentation for butyl-substituted aromatic rings. This results in the formation of a stable 2-amino-3-methylenepyridinium ion.

This fragmentation pattern is characteristic of an alkyl-substituted pyridine and confirms the presence and structure of the butyl group attached to the ring.

Table 3: Experimental Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion | Inferred Neutral Loss |

| 150 | [M]⁺ (Molecular Ion) | - |

| 135 | [M - CH₃]⁺ | Methyl radical |

| 121 | [M - C₂H₅]⁺ | Ethyl radical |

| 107 | [M - C₃H₇]⁺ | Propyl radical |

| ~80 | Pyridine ring fragment | Butyl chain and amine |

| Data sourced from a study on poly(p-pyridylvinylene)s. princeton.edu |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While a specific, publicly available crystal structure for this compound was not found in the surveyed literature, data for related compounds and complexes provide significant insight into the expected solid-state architecture. For instance, the crystal structure of complexes involving substituted pyridines, such as those with transition metals like copper or manganese, reveals how the pyridine ring and its substituents coordinate. researchgate.net In such structures, the nitrogen atom of the pyridine ring typically acts as a ligand, binding to the metal center. The butyl group's orientation would be determined to minimize steric hindrance within the crystal lattice. researchgate.net

Studies on aminopyridinium salts, such as 2-amino-4-methylpyridinium salts, show that the pyridinium (B92312) cation interacts with anions through N-H···O hydrogen bonds, forming distinct ring motifs that stabilize the crystal structure. researchgate.net It is highly probable that this compound, in its protonated form, would exhibit similar hydrogen bonding patterns, with the amino group (NH2) and the protonated ring nitrogen acting as hydrogen bond donors.

The Crystallography Open Database (COD) contains an entry (ID 4500106) for the related compound 3-Butylpyridine (B1328907), providing a reference for the conformation of the butyl-substituted pyridine ring in the solid state. nih.gov The analysis of such structures is crucial for understanding intermolecular interactions and packing effects, which influence the material's physical properties.

Table 1: Representative Crystallographic Data for Related Pyridine Compounds This table presents typical data obtained from X-ray crystallography studies on compounds structurally related to this compound to illustrate the nature of the findings.

| Compound | Crystal System | Space Group | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 2-amino-4-methylpyridinium 4-aminosalicylate | Monoclinic | P2₁/c | N-H···O hydrogen bonds forming R²₂(8) ring motifs | researchgate.net |

| 2-amino-5-bromo-3-methylpyridine with 2,4-dihydroxybenzoic acid | Not Specified | Not Specified | N⁺–H⋯O⁻, N–H⋯O and O–H⋯O hydrogen bonding | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, is used to investigate the electronic transitions within a molecule, providing information about its electronic structure.

UV-Visible Absorption Spectroscopy UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy orbitals (e.g., π to π* transitions). nih.govlibretexts.org For aromatic compounds like this compound, the absorption spectra are characterized by bands corresponding to electronic transitions within the pyridine ring. The positions and intensities of these absorption bands are influenced by substituents. The amino (-NH2) group, being an electron-donating group, and the butyl (-C4H9) group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

In a study involving the synthesis of polymers from 2-amino-3-butylpyridine, the monomer itself would be expected to show characteristic UV-Vis absorption bands. princeton.edu For many pyridine derivatives, absorption maxima are observed in the range of 250-300 nm. The addition of different functional groups can tune these properties. libretexts.org For example, ruthenium complexes with pyridine-based ligands show intense absorption bands related to metal-to-ligand charge transfer (MLCT) in addition to the ligand-centered π-π* transitions. researchgate.net

Fluorescence Spectroscopy Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. A study on polymers derived from 2-amino-3-butylpyridine monomer units investigated their photoluminescence properties. princeton.edu While the monomer itself is not strongly fluorescent, its incorporation into a conjugated polymer system can lead to materials with significant emission. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter. For instance, some boron-doped polycyclic aromatic hydrocarbons with pyridine moieties exhibit high fluorescence quantum yields, up to 97% in solution. d-nb.info The emission properties, including the wavelength of maximum emission and the Stokes shift (the difference between the absorption and emission maxima), are sensitive to the molecular structure and the local environment. rsc.org

Table 2: Spectroscopic Data for this compound and Related Derivatives This table summarizes typical electronic spectroscopy data. Specific values for this compound may vary based on solvent and experimental conditions.

| Technique | Compound/Derivative | Parameter | Observed Value/Range | Reference |

|---|---|---|---|---|

| UV-Vis | General Pyridine Derivatives | λmax (π-π* transition) | ~250-300 nm | nih.gov |

| Fluorescence | Polymer of 2-amino-3-butylpyridine | Emission | Data dependent on polymer structure | princeton.edu |

| Fluorescence | B-doped PAHs with Pyridine | Quantum Yield (Φf) | Up to 97% | d-nb.info |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for separating non-volatile or thermally unstable compounds. For aminopyridine derivatives, reverse-phase HPLC is commonly employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of this compound can be determined by HPLC, with achievable purity levels often exceeding 97%. The analysis of related compounds, such as 3-aminopiperidine, has been achieved using chiral HPLC to separate enantiomers, often after derivatization to make the compounds detectable by a UV detector. google.com A typical HPLC analysis involves monitoring the eluent at a specific wavelength (e.g., 230-260 nm) where the compound absorbs light. google.com

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. While amino-substituted pyridines can be challenging to analyze directly by GC due to their polarity, which may cause peak tailing, derivatization can overcome this issue. thermofisher.comrestek.com A common method is silylation, where active hydrogens (like those in the amino group) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and stability. thermofisher.com For instance, the analysis of amino acids by GC is routinely performed after derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com The resulting derivatives show sharp, symmetrical peaks. The analysis would typically be performed on a moderately polar column, and the separated components detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Table 3: Chromatographic Conditions for Analysis of Related Amino Compounds This table provides examples of chromatographic conditions used for compounds similar to this compound, illustrating typical parameters.

| Technique | Analyte Type | Column Example | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | 3-aminopiperidine derivative | GL Science Inertsil ODS-2 | 0.03% Ammonia (B1221849) (pH 4.9):MeOH (50:50) | UV (254 nm) | google.com |

| GC | Derivatized Amino Acids | TRACE TR-5 (5% phenyl polysiloxane) | Helium | FID / MS | thermofisher.comnih.gov |

Computational and Theoretical Chemistry in 3 Butylpyridin 2 Amine Research

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to elucidating the intrinsic properties of 3-Butylpyridin-2-amine, from its three-dimensional shape to the distribution of electrons within its structure.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its ability to accurately and efficiently predict the geometric and energetic properties of molecules. nih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This is achieved by finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. A popular and reliable approach for such calculations involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide excellent results for a wide range of organic molecules. nih.govnih.gov

The outcome of a DFT geometry optimization provides a wealth of structural data, including precise bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's shape and how it might interact with other molecules. Below is a hypothetical table of optimized geometrical parameters for this compound, illustrating the type of data obtained from such a calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) | |

|---|---|---|---|---|---|

| Bond Length | C2 | N1 | - | 1.34 Å | |

| Bond Length | C2 | N(amine) | - | 1.38 Å | |

| Bond Length | C3 | C(butyl) | - | 1.51 Å | |

| Bond Angle | N1 | C2 | C3 | 122.0° | |

| Bond Angle | C2 | C3 | C4 | 118.0° | |

| Dihedral Angle | C4 | C3 | C(butyl) | C(butyl+1) | 180.0° |

Note: The values presented in this table are illustrative and based on typical bond lengths and angles for similar chemical moieties. Actual computational results may differ.

The presence of a flexible butyl group in this compound gives rise to various possible spatial arrangements, or conformers, due to rotation around the single bonds. Conformational analysis seeks to identify the most stable of these conformers and to understand the energy barriers that separate them.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. semanticscholar.org They offer a high level of accuracy and are well-suited for detailed studies of the potential energy surface of molecules like this compound, providing reliable relative energies of different conformers. nih.gov

Semi-Empirical Methods: In contrast to ab initio methods, semi-empirical methods, such as AM1, incorporate some parameters derived from experimental data to simplify the calculations. mdpi.comwikipedia.org This makes them computationally much faster, and thus ideal for initial, broader explorations of the conformational landscape of a molecule. The low-energy conformers identified by semi-empirical methods can then be subjected to more rigorous analysis using higher-level ab initio or DFT methods. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a calculated wave function in terms of familiar chemical concepts such as bonds, lone pairs, and atomic charges. uni-muenchen.dewisc.edu By examining the NBOs of this compound, one can gain a detailed understanding of its electronic structure, including the nature of its chemical bonds and the distribution of electron density across the molecule. huntresearchgroup.org.uk

This analysis provides a quantitative measure of the charge on each atom, which is crucial for predicting the molecule's reactivity. For this compound, the NBO analysis would likely reveal a significant negative charge on the highly electronegative nitrogen atoms of both the pyridine (B92270) ring and the amino group, while the hydrogen atoms of the amino group would carry a partial positive charge.

| Atom | Element | NPA Charge (e) (Illustrative) |

|---|---|---|

| N1 (pyridine) | Nitrogen | -0.58 |

| C2 | Carbon | +0.32 |

| N (amine) | Nitrogen | -0.88 |

| C3 | Carbon | -0.21 |

| H (amine) | Hydrogen | +0.42 |

Note: These charge values are hypothetical and intended to illustrate the general trends in charge distribution expected for this molecule.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations provide a virtual laboratory to explore the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

The journey of a chemical reaction, from reactants to products, can be mapped out on a potential energy surface (PES), which represents the energy of the molecular system as a function of its geometry. libretexts.orglibretexts.org For a reaction involving this compound, computational methods can be used to explore this surface and identify the lowest energy path, known as the reaction coordinate. arxiv.orgu-szeged.hu

Along this path, the system passes through a critical geometry of maximum energy known as the transition state. libretexts.org The characterization of the transition state is of paramount importance, as its structure and energy determine the feasibility and rate of the reaction. For a hypothetical reaction, such as the N-alkylation of the amino group, the transition state would feature a partially formed bond between the nitrogen and the incoming alkyl group, and a partially broken bond in the alkylating agent.

The energy difference between the reactants and the transition state is known as the activation barrier or activation energy. researchgate.net This barrier represents the minimum energy required for the reaction to occur. A key strength of computational chemistry is its ability to accurately calculate these activation barriers.

With the activation energy and the vibrational frequencies of the reactants and the transition state in hand, it is possible to calculate the reaction rate constant using transition state theory. nih.gov This allows for a direct comparison with experimentally determined reaction rates, providing a powerful means to validate a proposed reaction mechanism. For this compound, such calculations could predict its reactivity in various chemical transformations.

Solvation Models and Their Impact on Computational Predictions

The chemical behavior of a molecule is significantly influenced by its environment, particularly when in solution. Solvation models are computational methods designed to account for the effects of a solvent on a solute molecule's properties without the prohibitive computational cost of explicitly simulating every solvent molecule.

One of the most widely used approaches is the Polarizable Continuum Model (PCM) . In this model, the solvent is represented as a continuous, polarizable dielectric medium rather than individual molecules. The solute is placed within a cavity in this medium, and the model calculates the electrostatic interactions between the solute and the surrounding continuum. researchgate.net For aminopyridine compounds, it has been shown that the molecule becomes more stabilized as the polarity of the solvent increases. researchgate.net This stabilization is a critical factor in accurately predicting properties such as molecular geometry, electronic structure, and reactivity in different solvent environments. The Integral Equation Formalism variant of PCM (IEF-PCM) is frequently used for calculating properties like NMR chemical shifts in specific solvents, such as DMSO. researchgate.netresearchgate.net

The choice of solvation model can have a substantial impact on the accuracy of computational predictions. Different models may be better suited for different types of solvents or for predicting specific properties. The table below illustrates common solvation models and their applications in the study of amine-containing compounds.

| Solvation Model | Abbreviation | Description | Typical Application |

| Polarizable Continuum Model | PCM | Treats the solvent as a continuous dielectric medium, calculating the electrostatic interaction with a solute in a cavity. researchgate.net | Geometry optimization, energy calculations, and prediction of spectroscopic properties in various solvents. researchgate.netnih.gov |

| Solvation Model based on Density | SMD | A universal solvation model based on the quantum mechanical charge density of a solute interacting with a continuum description of the solvent. | Calculation of solvation free energies and pKa values for a wide range of solvents. |

By employing these models, researchers can simulate the conditions of a chemical reaction or analysis in solution, leading to more accurate and experimentally relevant predictions for molecules like this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides robust methods for predicting the spectroscopic parameters of molecules, which can then be compared with experimental data for structure verification and analysis. Techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For substituted aminopyridines, such as 2-amino-3-nitropyridine, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to successfully simulate infrared spectra. researchgate.netresearchgate.net The calculated vibrational frequencies often show good agreement with experimental FT-IR spectra, though they are typically overestimated due to the calculations being performed on a single molecule in the gaseous phase and the neglect of anharmonicity. nih.gov A scaling factor is often applied to the calculated values to achieve a better correlation with experimental results. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net Studies on 2-amino-3-methylpyridine (B33374) have demonstrated high correlation coefficients between the calculated and experimental NMR chemical shifts. researchgate.net This comparison is crucial for assigning experimental spectra and confirming the molecular structure.

The following table presents a comparison of experimental and calculated vibrational frequencies for a related compound, 2-amino-3-nitropyridine, illustrating the typical level of agreement achieved. researchgate.net

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| NH₂ asymmetric stretching | 3488 | 3575 |

| NH₂ symmetric stretching | 3370 | 3460 |

| C-H stretching | 3100 | 3221 |

| NH₂ scissoring | 1656 | 1593 |

| C=C stretching | 1557 | 1550 |

| NO₂ asymmetric stretching | 1511 | 1500 |

| NO₂ symmetric stretching | 1353 | 1350 |

| C-N stretching | 1290 | 1285 |

Discrepancies between calculated and experimental values can often be attributed to the fact that theoretical calculations typically model an isolated molecule in the gas phase, whereas experimental measurements are often conducted in the solid state or in solution, where intermolecular interactions can influence the results. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for predicting static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular movements, conformational changes, and intermolecular interactions. ulisboa.pt

For primary amines like n-butylamine, which is structurally related to this compound, MD simulations are used to predict various thermodynamic and transport properties. researchgate.net These simulations rely on a force field , a set of parameters that defines the potential energy of the system. The Anisotropic United Atom (AUA) approach is one such force field successfully used for amines. researchgate.net

MD simulations can be used to determine a range of macroscopic properties, which can then be validated against experimental data. This validation is crucial for ensuring the accuracy of the underlying force field and the reliability of the simulation. ulisboa.pt Properties that can be calculated include:

Liquid-vapor phase equilibrium diagrams researchgate.net

Vaporization enthalpies and vapor pressures researchgate.net

Critical temperatures and densities researchgate.net

Liquid-vapor surface tensions researchgate.net

Furthermore, MD simulations provide molecular-level insights into the structure of the liquid phase. The Radial Distribution Function (RDF) , for example, can be calculated to describe how the density of surrounding atoms varies as a function of distance from a central atom. This analysis reveals detailed information about hydrogen bonding and other intermolecular interactions that govern the bulk properties of the substance. researchgate.net

The table below summarizes key properties of primary amines that can be investigated using molecular simulation techniques.

| Property | Simulation Method | Information Gained |

| Liquid Density | MD / Monte Carlo | Bulk fluid behavior and validation of the force field. researchgate.net |

| Enthalpy of Vaporization | MD / Monte Carlo | Strength of intermolecular forces in the liquid phase. ulisboa.pt |

| Surface Tension | MD Simulation | Behavior of the molecule at the liquid-vapor interface. researchgate.net |

| Radial Distribution Function | MD Simulation | Detailed picture of intermolecular distances and liquid structure (e.g., hydrogen bonding). researchgate.net |

Through these simulations, a comprehensive understanding of the dynamic behavior and intermolecular forces of this compound in various states can be achieved.

Coordination Chemistry of 3 Butylpyridin 2 Amine As a Ligand

Design Principles for 3-Butylpyridin-2-amine Ligands

The design of ligands for specific applications in catalysis, materials science, or medicinal chemistry relies on the predictable control of their steric and electronic properties. For this compound, the butyl and amino substituents provide key handles for tuning its coordination behavior.

Like its parent compound, 2-aminopyridine (B139424), this compound possesses two potential nitrogen donor sites: the endocyclic pyridine (B92270) nitrogen (N_py_) and the exocyclic amino nitrogen (N_amino_). This structure allows for at least two primary coordination modes, giving it variable denticity.

Monodentate Coordination: The ligand can coordinate to a metal center through only the pyridine nitrogen atom. This mode is common for 2-aminopyridine derivatives, particularly when the metal center is sterically crowded or when the exocyclic amino group is involved in strong hydrogen bonding. mdpi.com In this η¹-coordination fashion, the amino group remains uncoordinated but can influence the crystal packing through intermolecular interactions. mdpi.com

Bidentate Chelation: this compound can act as a bidentate chelating ligand, coordinating to a single metal center through both the pyridine nitrogen and the amino nitrogen. pvpcollegepatoda.org This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. This mode is often observed in the formation of mononuclear complexes. pvpcollegepatoda.org

Bridging Coordination: Although less common for simple aminopyridines, the ligand could potentially act as a bridging ligand between two metal centers. This might occur with the pyridine nitrogen coordinating to one metal and the amino group to another, leading to the formation of polynuclear complexes or coordination polymers.

The preferred coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the other ligands present in the coordination sphere, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound This table is interactive. Click on the headers to sort.

| Coordination Mode | Denticity | Description |

|---|---|---|

| Monodentate | 1 | Coordination occurs solely through the endocyclic pyridine nitrogen. The amino group is pendant. |

| Bidentate Chelate | 2 | Coordination involves both the pyridine and the exocyclic amino nitrogen atoms to the same metal center, forming a 5-membered ring. |

| Bidentate Bridge | 2 | The pyridine nitrogen coordinates to one metal center, while the amino nitrogen coordinates to a second metal center. |

The substituents on the pyridine ring play a crucial role in modifying the ligand's properties, which in turn dictates the structure and reactivity of the resulting metal complexes. nih.gov

Electronic Effects: The amino group at the 2-position is a strong electron-donating group through resonance. This effect increases the electron density on the pyridine ring, significantly enhancing the Lewis basicity of the ring nitrogen. nih.gov This makes this compound a stronger σ-donor compared to unsubstituted pyridine, leading to more stable metal-ligand bonds. Density functional theory (DFT) calculations on related systems have shown that amino substituents can significantly affect metal-ligand bond lengths. digitellinc.com

Steric Effects: The n-butyl group at the 3-position introduces considerable steric bulk near the coordination sites. This steric hindrance can have several consequences:

It can influence the coordination number of the metal center, potentially favoring lower coordination numbers to minimize steric clash. nih.gov

It can dictate the geometry of the resulting complex, forcing a particular arrangement of ligands around the metal. cam.ac.uk

It may affect the stability of the complex. While moderate steric bulk can shield the metal center and enhance kinetic stability, excessive steric hindrance can weaken the metal-ligand bond. acs.orgrsc.org

The butyl group can influence the choice between monodentate and bidentate coordination. Significant steric hindrance may disfavor the formation of a strained bidentate chelate ring, making monodentate coordination more likely.

The interplay between the electron-donating nature of the amino group and the steric demands of the butyl group allows for fine-tuning of the ligand's properties for specific coordination chemistry applications. nih.gov

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.

While specific complexes of this compound are not widely reported, the vast chemistry of analogous aminopyridine ligands with transition metals suggests that it can form a wide array of complexes. pvpcollegepatoda.orgvot.pl Reactions of aminopyridines with salts of manganese, nickel, copper, ruthenium, and palladium have yielded numerous mononuclear and polynuclear structures. rsc.orgnsf.govscirp.orgacs.org For example, 2-aminopyridines react with [Ru₃(CO)₁₂] to form hydrido trinuclear clusters. rsc.org Similarly, complexes of Co(II), Ni(II), and Cu(II) with various aminopyridines have been synthesized and structurally characterized, often revealing octahedral or tetrahedral geometries. scirp.orgresearchgate.net The presence of the butyl group would likely influence the solubility and crystal packing of such complexes.

Table 2: Examples of Transition Metal Complexes with Analogous Aminopyridine Ligands This table is interactive. Click on the headers to sort.

| Metal Ion | Ligand Analogue | Complex Formula | Observed Geometry |

|---|---|---|---|

| Fe(II) | Bulky 2-Aminopyridine | [ApHFeBr(µ-Br)]₂ | Distorted Trigonal Pyramidal |

| Co(II) | 3-Aminopyridine | [Co(3-NH₂-py)₄Cl₂] | Octahedral |

| Ni(II) | 3-Aminopyridine | [Ni(3-NH₂py)₄Cl₂] | Octahedral |

| Cu(II) | 3-Aminopyridine | [Cu(3-aminopyridine)₂(NCS)₂] | Square Planar |

| Ru(0) | 2-Anilinopyridine | [Ru₃(µ-H)(µ₃-anpy)(CO)₉] | Trinuclear Cluster |

| Pd(II) | Substituted Pyridines | [PdCl₂(L)₂] | Square Planar |

The coordination chemistry of aminopyridinato ligands (the deprotonated form of aminopyridines) extends to main group elements. nih.gov These anionic ligands are effective in stabilizing a variety of main group metal centers. It is expected that this compound, upon deprotonation of the amino group, would form stable complexes with elements such as Mg, Al, and Zn. chemrxiv.org The steric bulk provided by the butyl and any N-substituted groups on the amido nitrogen is crucial for controlling the stoichiometry and preventing ligand redistribution, allowing for the isolation of well-defined mononuclear complexes. nih.gov

The definitive characterization of coordination compounds relies on a combination of spectroscopic and structural methods.

X-ray Diffraction: Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.comrsc.org For example, X-ray analysis has been used to confirm the dimeric structure of an iron(II) bromide complex with a bulky aminopyridine ligand, revealing a rare η¹-coordination mode. mdpi.com

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Coordination of the this compound ligand to a metal ion would cause noticeable shifts in the vibrational frequencies of the ligand. A shift in the C=N stretching vibration of the pyridine ring is indicative of coordination through the ring nitrogen. Similarly, a shift in the N-H stretching frequencies can indicate coordination of the amino group or its involvement in hydrogen bonding. proquest.comchemrj.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. chemrj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the complexes in solution. Upon coordination, the signals for the protons and carbons on the pyridine ring, especially those close to the nitrogen atoms, are expected to shift, providing evidence of ligand binding. proquest.com For paramagnetic complexes, such as those of high-spin Fe(II), NMR shifts can be significantly influenced by the metal's spin state and can be used to study magnetic properties in solution. acs.org

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. It can provide information about the d-d transitions of the metal center, which are sensitive to the coordination geometry, as well as charge-transfer bands between the metal and the ligand.

Table 3: Common Characterization Techniques for Coordination Compounds This table is interactive. Click on the headers to sort.

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, crystal packing. |

| Infrared (IR) Spectroscopy | Identification of functional groups, confirmation of ligand coordination through shifts in vibrational frequencies (e.g., ν(C=N), ν(N-H)), observation of M-N bonds. |

| Nuclear Magnetic Resonance (NMR) | Structure in solution, confirmation of ligand binding through chemical shifts, study of dynamic processes and magnetic properties. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic structure, information on metal d-d transitions and metal-ligand charge transfer bands, determination of complex geometry. |

| Elemental Analysis | Determination of the empirical formula and purity of the synthesized complex. |

Catalytic Applications of this compound Metal Complexes

There is currently no available research data on the catalytic applications of metal complexes specifically incorporating the this compound ligand.

No studies have been published detailing the use of this compound metal complexes as catalysts in homogeneous or heterogeneous systems for key organic transformations such as oxidation, polymerization, or C-H activation. The influence of the electronic and steric properties of the 3-butyl and 2-amino groups on the pyridine ring in a catalytic cycle has not been investigated.

Due to the lack of experimental studies, the specific role of the this compound ligand in influencing the selectivity (e.g., regioselectivity, stereoselectivity) and enhancing the activity of a metal catalyst is unknown. The potential for this ligand to stabilize active catalytic species, modulate the electronic environment of the metal center, or facilitate substrate binding and product release remains a subject for future investigation.

Applications of 3 Butylpyridin 2 Amine in Organic Synthesis and Functional Materials

Role as a Versatile Organic Building Block

3-Butylpyridin-2-amine serves as a foundational component in the construction of more complex molecular structures. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridine (B92270) ring, allows for a wide range of chemical transformations. This dual reactivity makes it a valuable building block for creating a diverse array of organic compounds. nih.gov The pyridine moiety itself is a common core structure in ligands and functional materials. rsc.org

Precursor for Advanced Heterocyclic Scaffolds (e.g., Pyridones, Pyrrolidines)

The structure of this compound is particularly conducive to the synthesis of advanced heterocyclic systems, which are central to many areas of chemical research.